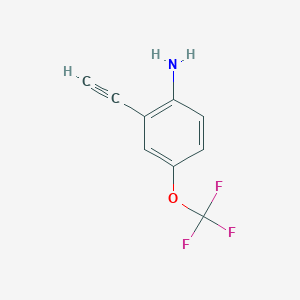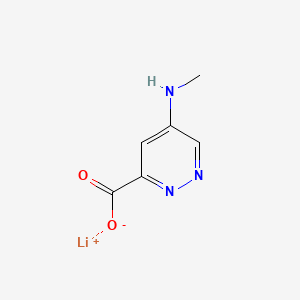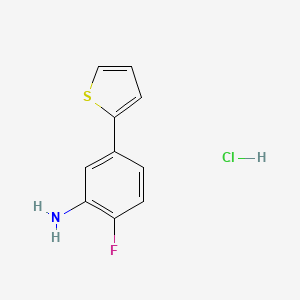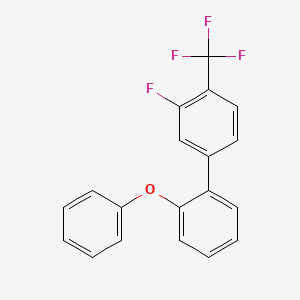![molecular formula C14H15N3O B13471685 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It appears as a white to off-white crystalline powder with a molecular formula of C16H16N4O and a molecular weight of 276.33 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide typically involves the reaction of 2-amino-6-methylpyridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or benzamide derivatives.
科学的研究の応用
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule involved in inflammation and other physiological processes .
類似化合物との比較
Similar Compounds
2-amino-6-methylpyridine: A precursor in the synthesis of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide.
6-methyl-2-pyridinamine: Another related compound with similar structural features.
N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide: A compound with similar functional groups and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of the benzamide and pyridine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H15N3O/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15/h2-8H,9,15H2,1H3,(H,16,18) |
InChIキー |
NECJZHPYCIJXJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)

![7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B13471640.png)
![3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13471643.png)


![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)

![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)

![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

